molecular formula C8H6F4O B1405323 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol CAS No. 1373920-61-6

4-Fluoro-3-methyl-5-(trifluoromethyl)phenol

Cat. No.: B1405323
CAS No.: 1373920-61-6
M. Wt: 194.13 g/mol
InChI Key: ZYLHFHFPFCTERO-UHFFFAOYSA-N
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Description

“4-Fluoro-3-methyl-5-(trifluoromethyl)phenol” is a chemical compound with the CAS Number: 1373920-61-6 . It has a molecular weight of 194.13 . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H6F4O/c1-4-2-5(13)3-6(7(4)9)8(10,11)12/h2-3,13H,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at ambient temperature .

Scientific Research Applications

  • Metabolism and Urinary Excretion Studies : 1H and 19F-nmr spectroscopy have been used to investigate the urinary excretion of metabolites of substituted phenols, including compounds like 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol, in rats. This research provides insights into the metabolism and excretion patterns of such compounds (Bollard et al., 1996).

  • Cytosolic Free Magnesium Ion Concentration Measurement : Fluorinated derivatives of o-aminophenol-N,N,O-triacetic acid (APTRA) have been developed for use as 19F NMR indicators of free cytosolic magnesium concentration. This includes compounds like 4-fluoro APTRA, which have specific dissociation constants and properties suitable for biological applications (Levy et al., 1988).

  • Herbicidal Activity : A study synthesized novel N-(2-Fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides using 4-fluoro-aniline as a starting material. These compounds demonstrated significant herbicidal activities against dicotyledonous weeds (Wu et al., 2011).

  • Metallochromic Properties : Research on phenothiazine-containing cruciforms, which include compounds like 1-ethynyl-3-(trifluoromethyl)benzene, explored their metallochromic properties. These compounds show shifts in emission and absorption when exposed to different metal triflates, suggesting potential in sensory applications for metal cations (Hauck et al., 2007).

  • Biocatalytic Trifluoromethylation : A novel approach for introducing the trifluoromethyl group into unprotected phenols, like this compound, has been developed. This method uses a biocatalyst, laccase, and is effective under mild conditions (Simon et al., 2016).

  • Synthesis of Trifluoromethyl Ethers : The synthesis of trifluoromethyl ethers from dithiocarbonates using IF5-pyridine-HF has been investigated. This method allows for the selective formation of difluoro(methylthio)methyl ethers and trifluoromethyl ethers, showcasing the versatility of fluorinated compounds in chemical synthesis (Inoue et al., 2015).

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-methyl-5-(trifluoromethyl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind at the active site of certain enzyme mutants, such as the H61T (His-61→Thr) mutant . This binding interaction can influence the enzyme’s activity, potentially leading to inhibition or activation of specific biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperature conditions

Properties

IUPAC Name

4-fluoro-3-methyl-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c1-4-2-5(13)3-6(7(4)9)8(10,11)12/h2-3,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLHFHFPFCTERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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